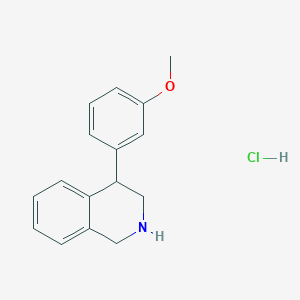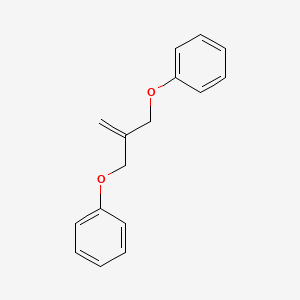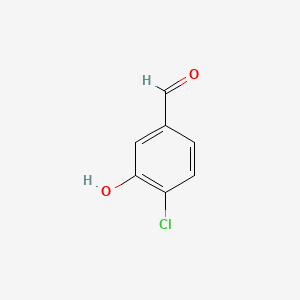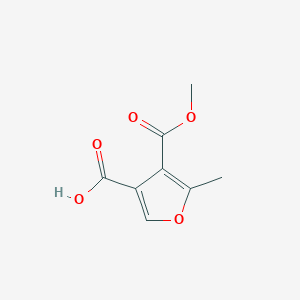
5-methyl-1-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is a chemical compound with the CAS number 956935-39-0 . It has a molecular weight of 167.21 .
Molecular Structure Analysis
The InChI code for 5-methyl-1-propyl-1H-pyrazole-3-carboxamide is 1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) .Physical And Chemical Properties Analysis
5-Methyl-1-propyl-1H-pyrazole-3-carboxamide is stored at temperatures between 2-8°C .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-methyl-1-propyl-1H-pyrazole-3-carboxamide is explored for its potential therapeutic properties. Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects . This compound could serve as a scaffold for developing new drugs with optimized efficacy and reduced side effects.
Agriculture
In the agricultural sector, pyrazole-based compounds have been utilized as herbicides and pesticides. They act on specific biological pathways of pests and weeds, offering a targeted approach to crop protection. The research into 5-methyl-1-propyl-1H-pyrazole-3-carboxamide could lead to the development of new agrochemicals that are more environmentally friendly and sustainable .
Material Science
Material science research can benefit from the unique properties of pyrazole compounds5-methyl-1-propyl-1H-pyrazole-3-carboxamide may contribute to the creation of novel polymers or coatings with specific characteristics such as thermal stability, electrical conductivity, or resistance to degradation .
Environmental Science
Environmental science applications include the use of pyrazole derivatives in the remediation of pollutants. These compounds can be part of advanced materials designed to capture and break down hazardous substances, thus reducing environmental contamination and aiding in the cleanup of polluted sites .
Biochemistry
In biochemistry, 5-methyl-1-propyl-1H-pyrazole-3-carboxamide can be used to study enzyme inhibition, receptor-ligand interactions, and other biochemical pathways. Its role as an inhibitor or activator in enzymatic reactions can provide insights into the mechanisms of various biological processes .
Pharmacology
Pharmacological research often investigates pyrazole derivatives for their drug-like properties5-methyl-1-propyl-1H-pyrazole-3-carboxamide could be a candidate for drug development programs, especially in the areas of central nervous system disorders, metabolic diseases, and oncology, where modulation of specific pathways is crucial .
Safety and Hazards
properties
IUPAC Name |
5-methyl-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-6(2)5-7(10-11)8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPOJNFIMBEJRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261068 |
Source


|
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956935-39-0 |
Source


|
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956935-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-propyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)